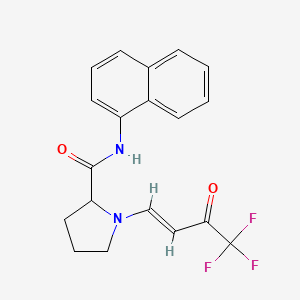
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C19H24N2O3S and a molecular weight of 360.48 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate involves several steps. One common method includes the reaction of 5-amino-1,2,3,3-tetramethylindole with 4-methylbenzenesulfonyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted indole derivatives .
Scientific Research Applications
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
- 1,2,3,3-tetramethyl-3H-benzo[g]indol-1-ium 4-methylbenzene-1-sulfonate
- 5-hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 2,3,3-trimethyl-3H-indol-5-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific amino and sulfonate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWOGMXNMOJFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)

![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2577887.png)
![5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2577893.png)
![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)
![N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2577896.png)
